2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H20ClN5OS and its molecular weight is 365.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity Evaluation
New derivatives bearing different heterocyclic ring systems, including structures related to 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide, have been synthesized and evaluated for their potential antitumor activity. Notably, some compounds demonstrated considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of this chemical class in oncology research. These findings underscore the importance of exploring heterocyclic compounds in the development of new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Heterocyclic Synthesis
The versatility of thioureido-acetamides, closely related to the compound of interest, has been showcased in the synthesis of various heterocyclic compounds through one-pot cascade reactions. These reactions highlight the compound's potential as a precursor for generating a wide range of heterocyclic structures, which could have numerous applications in medicinal chemistry and drug development (Schmeyers & Kaupp, 2002).
Structural Analysis
Studies focusing on the structural analysis of compounds bearing the N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamide framework have revealed intricate intermolecular interactions that contribute to their stability and reactivity. Such insights are crucial for understanding the molecular basis of the compound's biological activities and for guiding the design of new derivatives with enhanced properties (Boechat et al., 2011).
Cholinesterase Inhibition
Research on novel triazole compounds containing the thioamide group, similar to the target compound, has shown that they possess moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the treatment of neurodegenerative diseases such as Alzheimer's, suggesting the potential of these compounds in developing new therapeutic agents for such conditions (Riaz et al., 2020).
Anti-Lipase and Anti-α-Glucosidase Activities
A study on derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, structurally related to the compound of interest, reported significant anti-lipase and anti-α-glucosidase activities. These activities are indicative of potential therapeutic applications in the treatment of metabolic disorders, such as obesity and diabetes, by targeting enzymes involved in lipid and carbohydrate digestion (Bekircan, Ülker, & Menteşe, 2015).
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5OS/c17-12-6-8-13(9-7-12)19-14(23)10-24-16-21-20-15(22(16)18)11-4-2-1-3-5-11/h6-9,11H,1-5,10,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFMBBOAILHQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.